molecular formula C17H24N4O2 B5595665 1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

Cat. No. B5595665
M. Wt: 316.4 g/mol
InChI Key: QXYWKCBBSYYICQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions that can include the formation of cyclopropane derivatives, as well as the creation of pyrrolidines and piperidines from donor-acceptor cyclopropanes and cyclobutanes. For instance, the use of MgI2 as a Lewis acid can facilitate the transformation of donor-acceptor cyclopropanes into pyrrolidines and piperidines under mild conditions, highlighting a method to access these ring systems with high yields (Garve, Kreft, Jones, & Werz, 2017).

Molecular Structure Analysis

The molecular structure of compounds like "1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone" can be extensively analyzed through various spectroscopic methods, including NMR, IR, and X-ray crystallography, to deduce structural characteristics and confirm the presence of specific functional groups and ring systems.

Chemical Reactions and Properties

Chemical reactions involving cyclopropane derivatives are notable for their versatility and include cycloadditions, nucleophilic substitutions, and transformations under acidic or basic conditions. These reactions can lead to a wide range of products with different biological and chemical properties. For example, the [3+2] cycloaddition of N-aminopyridines and α,β-unsaturated carbonyl compounds can yield functionalized pyrazolo[1,5-a]pyridines, illustrating the reactivity of compounds containing pyrazole and pyridine moieties under metal-free conditions (Ravi, Samanta, Mohan, Reddy, & Adimurthy, 2017).

properties

IUPAC Name

1-cyclopropyl-4-[4-(pyrazol-1-ylmethyl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c22-16-10-14(12-21(16)15-2-3-15)17(23)19-8-4-13(5-9-19)11-20-7-1-6-18-20/h1,6-7,13-15H,2-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYWKCBBSYYICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)N3CCC(CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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